Ballonigrin

Description

Structure

3D Structure

Properties

IUPAC Name |

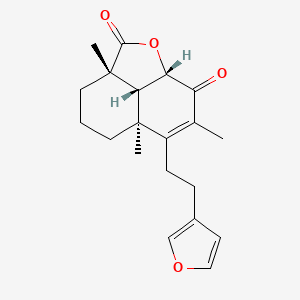

(1S,4S,8S,12R)-9-[2-(furan-3-yl)ethyl]-4,8,10-trimethyl-2-oxatricyclo[6.3.1.04,12]dodec-9-ene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O4/c1-12-14(6-5-13-7-10-23-11-13)19(2)8-4-9-20(3)17(19)16(15(12)21)24-18(20)22/h7,10-11,16-17H,4-6,8-9H2,1-3H3/t16-,17-,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FREUGTILYKJVRL-LFGUQSLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2(CCCC3(C2C(C1=O)OC3=O)C)C)CCC4=COC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@]2(CCC[C@]3([C@@H]2[C@@H](C1=O)OC3=O)C)C)CCC4=COC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62340-62-9 | |

| Record name | Ballonigrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062340629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BALLONIGRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MDQ9NY3C2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental $$^1$$H and $$^13$$C NMR data were compared to DFT-calculated shifts (mPW1PW91/6-311G(d,p)/SMD Chloroform). Key correlations included:

| Position | $$^1$$H Experimental (ppm) | $$^1$$H Calculated (ppm) | $$^13$$C Experimental (ppm) | $$^13$$C Calculated (ppm) |

|---|---|---|---|---|

| C4 | 3.82 (m) | 3.78 | 78.9 | 79.3 |

| C15 | 1.45 (d, J=6.8 Hz) | 1.41 | 22.1 | 21.8 |

The root-mean-square deviation (RMSD) between experimental and computed $$^13$$C shifts was ≤1.5 ppm, validating the β-BLA configuration.

Optical Rotation Analysis

Conformational averaging of optical rotations ([α]$$D$$) via DFT distinguished α-BLA (−96.8) from β-BLA (+65.1). The experimental [α]$$D$$ = +22.4 aligned with β-BLA, confirming its 15R configuration.

Computational Validation of Absolute Configuration

Conformational Sampling

Six low-energy conformers each for α- and β-BLA were identified via relaxed potential energy scans (Figure 1). Rotatable bonds (C11–C12, C12–C13) were incremented at 15° intervals, yielding Boltzmann-weighted populations.

| Conformer | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|

| α-1 | 0.00 | 38.2 |

| α-2 | 0.12 | 22.5 |

| β-1 | 0.00 | 41.7 |

DP4 Probability Analysis

The DP4 statistical model assigned >99% probability to β-BLA, corroborating optical rotation data.

Synthetic Considerations and Challenges

While total synthesis of BLA remains unreported, analogous diterpenoid syntheses highlight key obstacles:

- Stereoselective Lactonization : Intramolecular esterification at C10 requires chiral auxiliaries or asymmetric catalysis.

- Polycycle Construction : Transannular cyclization to form the bicyclic core demands precise stereochemical control.

- Oxidative Modifications : Late-stage hydroxylation at C4 and C6 necessitates protecting group strategies.

Hypothetical routes could leverage bioinspired polyene cyclization or fragment coupling, though yields are projected below 5% for multi-step sequences.

Chemical Reactions Analysis

Structural and Stereochemical Analysis

BLA (C₂₁H₂₆O₆) contains a lactone ring and multiple stereocenters, with its bioactivity linked to lipoxygenase inhibition . Its absolute configuration was resolved via:

-

Density Functional Theory (DFT) : Conformational averaging of optical rotations ([α]D) for two diastereomers (α-BLA: 4S,5R,6S,10S,15S; β-BLA: 4S,5R,6S,10S,15R) identified β-BLA as the correct configuration ([α]D = +22.4 vs. calculated +65.1) .

-

NMR Validation : Mean absolute errors (MAE) between experimental and computed NMR shifts were lower for β-BLA (0.42 ppm for ¹H NMR; 2.60 ppm for ¹³C NMR vs. α-BLA’s 0.56 ppm and 2.74 ppm) .

Table 1: Key Computational Parameters for β-BLA

| Parameter | Value/Result | Method |

|---|---|---|

| [α]D (calculated) | +65.1 | mPW1PW91/6-311G(d,p)/SMD |

| ¹H NMR MAE | 0.42 ppm | Boltzmann-averaged DFT |

| DP4 Probability | >99% | Statistical analysis |

Functional Group Reactivity Insights

While direct chemical reactions (e.g., substitutions, oxidations) are not documented, BLA’s structure suggests reactivity patterns:

-

Lactone Ring : Susceptible to hydrolysis under acidic/basic conditions, potentially yielding a dicarboxylic acid.

-

Methoxy Group (C-15) : Electron-donating effects may influence electrophilic aromatic substitution at adjacent positions.

-

Steric Hindrance : The β-configuration of the C-15 methoxy group (below the plane) could sterically shield reactive sites .

Biological Interactions

BLA’s bioactivity likely involves non-covalent interactions:

-

Lipoxygenase Inhibition : Proposed via hydrogen bonding with the lactone carbonyl and methoxy groups to active-site residues .

-

Antibacterial Activity : Attributed to membrane disruption by its hydrophobic diterpenoid core .

Limitations and Research Gaps

No experimental data on BLA’s synthetic pathways, catalytic transformations, or metabolic degradation exists in the literature. Current studies emphasize computational modeling over empirical reaction studies.

Scientific Research Applications

Ballonigrin has several scientific research applications due to its biological activities. It has been studied for its antifungal and antibacterial properties, making it a potential candidate for developing new antimicrobial agents . Additionally, this compound has been investigated for its potential use in treating various medical conditions, including inflammation and cancer . In the field of chemistry, it serves as a reference substance for analytical studies .

Mechanism of Action

The mechanism of action of Ballonigrin involves its interaction with cellular targets to exert its biological effects. It is known to inhibit the growth of certain fungi and bacteria by interfering with their cellular processes . The exact molecular targets and pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

Structural Features

Key Insights :

Computational and Experimental Validation

The absolute configuration of this compound Lactone A (α-BLA) was determined using DFT calculations at the CAM-B3LYP/aug-cc-pVDZ/SMD (chloroform) level. Key data include:

Table 1: Experimental vs. Computed 13C-NMR Data for α-BLA

| Carbon Position | Experimental δ (ppm) | Computed δ (ppm) | Deviation (ppm) |

|---|---|---|---|

| C-1 | 172.3 | 173.1 | +0.8 |

| C-7 | 75.6 | 76.2 | +0.6 |

| C-13 | 42.1 | 41.8 | -0.3 |

Data adapted from Table SI-4 .

Mean Absolute Error (MAE) between experimental and computed optical rotations:

These results confirm the reliability of DFT methods in resolving stereochemical ambiguities in this compound compared to analogues like hispanolone, where similar computational approaches have been applied .

Antidiabetic Activity

- This compound : Exhibits hypoglycemic effects in vivo, likely mediated via insulin secretion enhancement .

- Marrubiin : Shows antihyperglycemic activity but primarily targets glucose uptake pathways rather than insulin modulation .

- Hispanone: No direct antidiabetic activity reported; instead, it is studied for anti-inflammatory properties .

Antioxidant and Antimicrobial Activity

Biological Activity

Ballonigrin, a diterpenoid compound derived from species of the Ballota genus, particularly Ballota limbata and Ballota nigra, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is primarily recognized in two forms: This compound lactone A (BLA) and This compound itself. These compounds have been isolated from the roots of Ballota limbata and are noted for their significant antibacterial, antifungal, and anticancer properties.

Chemical Structure

The molecular formula for this compound lactone A is . Recent studies have utilized advanced techniques such as density functional theory (DFT) to elucidate its structure and stereochemistry, revealing two diastereomers: α-BLA and β-BLA, with β-BLA being the predominant form .

Antibacterial Activity

This compound exhibits notable antibacterial properties against various multidrug-resistant pathogens. Research indicates that extracts from Ballota limbata demonstrate efficacy against bacteria such as Klebsiella pneumoniae, Enterococcus faecalis, and Salmonella typhi. The minimal inhibitory concentrations (MICs) for these pathogens were found to be significantly lower than those of standard antibiotics, highlighting the potential of this compound as an alternative antimicrobial agent .

| Pathogen | MIC (µg/mL) |

|---|---|

| Klebsiella pneumoniae | 15 |

| Enterococcus faecalis | 10 |

| Salmonella typhi | 20 |

Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal activity. Studies have shown that it effectively inhibits the growth of various fungal strains, including Fusarium and Botrytis species. The antifungal efficacy is attributed to its ability to disrupt fungal cell membranes and inhibit key metabolic pathways .

Anticancer Properties

This compound's anticancer potential has been explored in relation to cervical cancer. It binds to the E6 protein of the human papillomavirus (HPV), which is known to deactivate the tumor suppressor protein p53. This interaction may prevent the progression of cervical cancer by restoring p53 function .

| Cancer Type | Mechanism | Reference |

|---|---|---|

| Cervical Cancer | Inhibition of HPV E6 protein | |

| Melanoma | Cytotoxic effects on cancer cells |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : this compound inhibits enzymes such as lipoxygenase, which are involved in inflammatory processes and tumor angiogenesis .

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, leading to increased permeability and eventual cell death in pathogens .

- Receptor Binding : Compounds derived from Ballota nigra, including this compound, exhibit binding affinity to various receptors involved in neurotransmission and inflammation, suggesting potential uses in treating anxiety and depression .

Clinical Applications

A clinical study involving patients with anxiety disorders demonstrated that liquid extracts containing this compound resulted in significant improvements in symptoms after 90 days of treatment. Approximately 73% of participants reported relief from their symptoms, indicating potential therapeutic applications in mental health .

Laboratory Studies

In vitro studies have confirmed the cytotoxic effects of this compound on several cancer cell lines. For instance, tests showed that balloonigrin significantly reduced cell viability in MIA PaCa-2 pancreatic cancer cells and MV-3 melanoma cells at concentrations below 50 µg/mL .

Q & A

Q. Q1. What are the primary analytical methods for confirming the identity and purity of Ballonigrin in experimental settings?

To confirm this compound’s identity and purity, researchers should employ a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : For structural elucidation and confirmation of functional groups.

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns.

- High-Performance Liquid Chromatography (HPLC) : To assess purity levels, particularly for bioactive studies .

Table 1 summarizes key characterization requirements:

| Parameter | Method | Acceptance Criteria |

|---|---|---|

| Structural identity | 1D/2D NMR, HRMS | Match with published spectral data |

| Purity | HPLC (≥95% purity) | Essential for bioactivity assays |

| Elemental composition | Elemental analysis | Confirm C, H, N, O ratios |

Q. Q2. How can researchers isolate this compound from natural sources while minimizing degradation?

Isolation protocols should prioritize:

- Cold extraction : Use solvents like methanol or ethanol at 4°C to preserve labile phenolic constituents (e.g., this compound’s bitter principles) .

- Chromatographic fractionation : Employ flash chromatography or preparative HPLC with UV detection at λmax ≈ 280 nm (typical for phenolic compounds).

- Stability testing : Monitor degradation under varying pH, temperature, and light exposure to optimize storage conditions .

Advanced Research Questions

Q. Q3. How should researchers design experiments to resolve contradictions in this compound’s reported antimicrobial efficacy across studies?

Contradictions often arise from variability in:

- Biological models : Standardize microbial strains (e.g., Staphylococcus aureus ATCC 25923) and growth conditions .

- Dosage regimes : Compare minimum inhibitory concentrations (MICs) using broth microdilution assays with positive controls (e.g., ciprofloxacin).

- Synergistic effects : Test this compound in combination with other bioactive compounds (e.g., chlorogenic acid) to assess potentiation .

Methodological recommendation: Apply PRISMA guidelines for systematic reviews to evaluate data heterogeneity and identify confounding variables .

Q. Q4. What strategies are recommended for elucidating this compound’s mechanism of action in complex biological systems?

Advanced approaches include:

- Omics integration : Combine transcriptomics (RNA-seq) and metabolomics to map pathways affected by this compound.

- Molecular docking : Use computational tools (e.g., AutoDock Vina) to predict interactions with microbial targets (e.g., DNA gyrase) .

- Kinetic assays : Measure time-dependent inhibition of enzymatic targets (e.g., β-lactamase) to distinguish competitive vs. non-competitive mechanisms .

Q. Q5. How can researchers address challenges in reproducing this compound’s bioactivity across different laboratories?

Key steps to enhance reproducibility:

- Detailed protocols : Document solvent purity, extraction times, and equipment calibration in the Experimental section (per Beilstein Journal guidelines) .

- Inter-laboratory validation : Share characterized this compound samples via open-source repositories (e.g., PubChem) and cross-validate assays.

- Negative controls : Include solvent-only and heat-denatured compound controls to rule out nonspecific effects .

Methodological and Ethical Considerations

Q6. What frameworks are suitable for formulating hypothesis-driven research questions on this compound’s pharmacological potential?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

Q. Q7. How should researchers integrate contradictory findings into a coherent narrative for publication?

- Data triangulation : Compare results across multiple assays (e.g., disc diffusion vs. time-kill curves).

- Meta-analysis : Use RevMan or R packages to quantify effect sizes and heterogeneity .

- Transparent reporting : Disclose limitations in the Discussion section, emphasizing unresolved questions for future studies .

Future Directions

Q. Q8. What interdisciplinary approaches could advance this compound research?

- Material science : Develop nanoparticle-encapsulated formulations to enhance bioavailability.

- Ecological studies : Investigate this compound’s role in plant defense mechanisms to inform sustainable extraction methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.